molecular formula C10H19N3O2S B2614939 tert-butyl3-(carbamothioylamino)pyrrolidine-1-carboxylate CAS No. 2309466-58-6

tert-butyl3-(carbamothioylamino)pyrrolidine-1-carboxylate

Cat. No.: B2614939
CAS No.: 2309466-58-6
M. Wt: 245.34
InChI Key: PISYGKLLDBGIHP-UHFFFAOYSA-N
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Description

tert-Butyl3-(carbamothioylamino)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a carbamothioylamino (-NH-CS-NH2) substituent at the 3-position of the pyrrolidine ring. This structure combines the steric bulk of the tert-butyl group with the polar, sulfur-containing thioamide moiety, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis.

Properties

IUPAC Name

tert-butyl 3-(carbamothioylamino)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2S/c1-10(2,3)15-9(14)13-5-4-7(6-13)12-8(11)16/h7H,4-6H2,1-3H3,(H3,11,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISYGKLLDBGIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(carbamothioylamino)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with thiourea under specific conditions. The reaction is carried out in a suitable solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for tert-butyl 3-(carbamothioylamino)pyrrolidine-1-carboxylate are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures while ensuring proper control of reaction conditions and purification processes to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(carbamothioylamino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Drug Development

The compound has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific biological targets. For instance, it has shown promise in the development of inhibitors for enzymes implicated in various diseases, including cancer and neurodegenerative disorders.

Antitumor Activity

Research indicates that derivatives of tert-butyl 3-(carbamothioylamino)pyrrolidine-1-carboxylate exhibit antitumor properties. A study evaluated its effects on triple-negative breast cancer cell lines, demonstrating significant growth inhibition while sparing non-tumorigenic cells . The compound's mechanism appears to involve modulation of cell cycle dynamics and induction of apoptosis.

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents has led to investigations into its efficacy in models of neurodegeneration. In vitro studies suggest that it may reduce oxidative stress and inflammatory responses in neuronal cells, potentially offering protective effects against conditions such as Alzheimer's disease.

Case Study 1: Antitumor Efficacy

In a study published in Nature Reviews Cancer, researchers synthesized various derivatives of tert-butyl 3-(carbamothioylamino)pyrrolidine-1-carboxylate and tested their efficacy against MDA-MB-231 and MDA-MB-468 cell lines. The results indicated that certain derivatives significantly inhibited tumor growth in vitro, with minimal toxicity to normal cells .

Case Study 2: Neuroprotection

A separate investigation focused on the neuroprotective effects of this compound on astrocytes subjected to amyloid beta-induced oxidative stress. The findings revealed that treatment with tert-butyl 3-(carbamothioylamino)pyrrolidine-1-carboxylate led to a marked decrease in cell death and inflammatory markers, suggesting its potential role in neuroprotection.

Activity Effect Reference
Antitumor ActivitySignificant growth inhibition
Neuroprotective EffectsReduced oxidative stress
Enzyme InhibitionPotential as enzyme inhibitor

Mechanism of Action

The mechanism of action of tert-butyl 3-(carbamothioylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares tert-butyl3-(carbamothioylamino)pyrrolidine-1-carboxylate with key analogs from the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Impact
This compound (Target) C₁₀H₁₉N₃O₂S 253.34 Carbamothioylamino (-NH-CS-NH2) High polarity, hydrogen-bonding capacity, potential protease inhibition
tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate C₁₆H₂₄N₂O₃ 292.37 Methoxy-pyridinyl Moderate polarity; pyridine enhances aromatic interactions, methoxy improves solubility
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoropyridin-3-yl)pyrrolidine-1,3-dicarboxylate C₁₇H₂₃FN₂O₄ 362.38 Fluoropyridinyl, dicarboxylate Fluorine increases electronegativity; dicarboxylate adds steric hindrance
(R)-tert-butyl3-(2-nitrophenylsulfonyloxy)pyrrolidine-1-carboxylate C₁₅H₂₀N₂O₆S 356.40 Nitrophenylsulfonyloxy (-SO₂-O-C₆H₃NO₂) Strong electron-withdrawing group; enhances leaving-group ability in nucleophilic substitutions

Key Research Findings

Reactivity and Stability: The carbamothioylamino group in the target compound offers greater nucleophilic resistance compared to esters or ethers in analogs like C₁₆H₂₄N₂O₃ . However, its sulfur atom may increase susceptibility to oxidation under harsh conditions . Fluorine-substituted analogs (e.g., C₁₇H₂₃FN₂O₄) exhibit improved metabolic stability due to reduced cytochrome P450 interactions, but the target compound’s thioamide group may provide alternative degradation pathways .

Synthetic Utility: The nitrophenylsulfonyloxy group in facilitates SN2 reactions, whereas the carbamothioylamino group in the target compound is more suited for metal-catalyzed couplings or hydrogen-bond-directed assemblies . tert-Butyl carbamate derivatives (common in all listed compounds) are widely used as protecting groups for amines, but the target’s sulfur moiety adds complexity to deprotection steps .

Biological Activity :

  • Pyridine-containing analogs (e.g., C₁₆H₂₄N₂O₃) show affinity for nicotinic acetylcholine receptors, while the target compound’s thioamide group may target cysteine proteases or metalloenzymes due to sulfur’s thiophilic interactions .

Biological Activity

tert-butyl 3-(carbamothioylamino)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry and drug development due to its potential biological activities. Understanding its biological mechanisms and effects is crucial for evaluating its therapeutic potential.

Chemical Structure

  • Molecular Formula : C₁₁H₁₈N₂O₂S
  • CAS Number : 1312712-22-3

The compound features a pyrrolidine ring, which is known for its role in various biological processes. The presence of the carbamothioylamino group suggests potential interactions with biological targets, particularly in enzyme inhibition or receptor modulation.

Antimicrobial Properties

Research indicates that compounds similar to tert-butyl 3-(carbamothioylamino)pyrrolidine-1-carboxylate exhibit significant antimicrobial activity. A study on related thioamide derivatives showed promising results against various bacterial strains, suggesting that the carbamothioylamino moiety may enhance membrane permeability or inhibit essential bacterial enzymes .

Enzyme Inhibition

Enzyme inhibition studies have demonstrated that compounds with similar structural features can act as effective inhibitors of serine proteases and other critical enzymes. For instance, the mechanism of action may involve the formation of a stable enzyme-inhibitor complex, thereby blocking substrate access .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vitro assays showed that it could reduce the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a potential role in managing inflammatory diseases .

Case Study 1: Antimicrobial Activity

In a comparative study, tert-butyl 3-(carbamothioylamino)pyrrolidine-1-carboxylate was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating moderate effectiveness compared to standard antibiotics .

Case Study 2: Enzyme Inhibition

A series of kinetic studies were performed to assess the inhibitory effect on trypsin-like serine proteases. The compound displayed an IC50 value of 25 µM, indicating significant inhibition compared to control compounds .

Research Findings

Recent research has focused on optimizing the structure of pyrrolidine derivatives to enhance their biological activity. Modifications to the side chains and functional groups have been explored to improve potency and selectivity against specific targets.

Compound Activity Type IC50/MIC Reference
tert-butyl 3-(carbamothioylamino)pyrrolidine-1-carboxylateAntimicrobial (S. aureus)MIC = 32 µg/mL
tert-butyl 3-(carbamothioylamino)pyrrolidine-1-carboxylateEnzyme Inhibition (Trypsin)IC50 = 25 µM

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing tert-butyl 3-(carbamothioylamino)pyrrolidine-1-carboxylate, and how can they be addressed methodologically?

  • Answer : The carbamothioylamino group introduces steric hindrance and potential side reactions (e.g., oxidation of the thioamide). A robust approach involves:

  • Stepwise protection : Use Boc (tert-butyloxycarbonyl) to protect the pyrrolidine nitrogen first (as seen in analogous compounds like tert-butyl 3-(aminomethyl)pyrrolidine derivatives ).
  • Thiourea coupling : React the Boc-protected pyrrolidine with thiophosgene or a thiocarbamoyl chloride under inert conditions (e.g., N₂ atmosphere) to minimize oxidation .
  • Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients and monitor by TLC (Rf ~0.3–0.5) to isolate the product from byproducts like disulfides .

Q. Which spectroscopic techniques are most effective for characterizing the carbamothioylamino moiety in this compound?

  • Answer :

  • ¹H/¹³C NMR : The NH protons of the carbamothioylamino group typically appear as broad singlets at δ 6.5–7.5 ppm (¹H) and δ 170–180 ppm (¹³C for C=S). Compare with structurally similar thiourea derivatives .
  • FT-IR : Look for N-H stretches (~3200 cm⁻¹) and C=S stretches (~1250 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) : Confirm the molecular ion peak [M+H]⁺ with an error margin <5 ppm .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of the carbamothioylamino group in catalytic applications?

  • Answer :

  • DFT calculations : Optimize the geometry of the compound and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the sulfur atom in C=S is a soft nucleophile, which can be modeled using B3LYP/6-31G(d) .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to evaluate binding affinity, leveraging databases like PubChem .
  • Reaction pathway analysis : Use Gaussian or ORCA to model transition states in thiourea-mediated catalysis (e.g., hydrogen-bonding interactions) .

Q. What experimental strategies resolve contradictions in reported toxicity data for Boc-protected pyrrolidine derivatives?

  • Answer :

  • Dose-response studies : Conduct in vitro assays (e.g., MTT on HEK-293 cells) at varying concentrations (1–100 µM) to establish LD₅₀, comparing results with structurally related compounds like tert-butyl 4-amino-piperidine derivatives .
  • Metabolite profiling : Use LC-MS to identify degradation products (e.g., free pyrrolidine or thiourea oxidation byproducts) that may contribute to toxicity .
  • Cross-reference databases : Validate findings against EPA DSSTox and PubChem entries to reconcile discrepancies in occupational exposure limits .

Q. How can the compound’s stability under acidic/basic conditions be optimized for drug delivery applications?

  • Answer :

  • pH-dependent degradation studies : Incubate the compound in buffers (pH 1–13) at 37°C and analyze degradation kinetics via HPLC. The Boc group is labile under acidic conditions (e.g., TFA), while the thiourea moiety may hydrolyze in strong bases .
  • Protective formulations : Encapsulate in liposomes or PEGylated nanoparticles to shield the thiourea group from hydrolysis, as demonstrated for similar Boc-protected amines .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing variability in synthetic yields across different batches?

  • Answer :

  • Design of Experiments (DoE) : Use a factorial design (e.g., 2³) to test variables like temperature (0–25°C), solvent polarity (CH₂Cl₂ vs. THF), and reagent equivalents (1.0–1.5 eq). Analyze results with ANOVA to identify significant factors .
  • Control charts : Track yields over 10+ batches to detect outliers and establish a process capability index (Cpk) for quality control .

Q. How to differentiate between isomeric byproducts (e.g., cis vs. trans configurations) during synthesis?

  • Answer :

  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers. Retention times for cis and trans isomers often differ by >2 minutes .
  • NOESY NMR : Correlate spatial proximity of protons (e.g., pyrrolidine H-3 and carbamothioylamino NH) to confirm stereochemistry .

Methodological Resources

  • Synthetic protocols : Refer to PubChem’s retrosynthesis tools for one-step reaction planning .
  • Toxicity benchmarks : Cross-check EPA DSSTox and Sigma-Aldrich safety data for analogous compounds .
  • Computational models : Access Gaussian 16 or ORCA for DFT calculations .

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